Einecs 258-483-0

Catalog No.
S1909897
CAS No.
53332-33-5
M.F
C29H46N4O6S
M. Wt
578.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Einecs 258-483-0

CAS Number

53332-33-5

Product Name

Einecs 258-483-0

IUPAC Name

cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanedioic acid

Molecular Formula

C29H46N4O6S

Molecular Weight

578.8 g/mol

InChI

InChI=1S/C17H20N2O6S.2C6H13N/c1-19(2)14-7-3-6-12-11(14)5-4-8-15(12)26(24,25)18-13(17(22)23)9-10-16(20)21;2*7-6-4-2-1-3-5-6/h3-8,13,18H,9-10H2,1-2H3,(H,20,21)(H,22,23);2*6H,1-5,7H2/t13-;;/m0../s1

InChI Key

MGRPKORXMPGQDT-GXKRWWSZSA-N

SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)O.C1CCC(CC1)N.C1CCC(CC1)N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)O.C1CCC(CC1)N.C1CCC(CC1)N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O.C1CCC(CC1)N.C1CCC(CC1)N

The compound with the European Inventory of Existing Commercial Chemical Substances number 258-483-0 is identified as 1-[(3-methylpyridin-2-yl)methyl]piperazine. It is a nitrogen-containing heterocyclic compound characterized by a piperazine ring substituted with a 3-methylpyridine moiety. This compound has garnered attention in various fields due to its structural features, which allow for diverse chemical reactivity and biological activity.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, yielding N-oxides.
  • Reduction: Reduction can be achieved using lithium aluminum hydride, leading to various reduced derivatives.
  • Substitution: The piperazine ring can participate in nucleophilic substitution reactions with halogenated compounds, producing substituted derivatives.

These reactions highlight the compound's versatility in synthetic chemistry, allowing for the formation of a range of derivatives that may possess unique properties and applications.

The biological activity of 1-[(3-methylpyridin-2-yl)methyl]piperazine is notable, particularly in its interaction with neurotransmitter systems. It may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and signal transduction pathways. This interaction suggests potential applications in pharmacology, particularly in developing treatments for neurological disorders.

The synthesis of 1-[(3-methylpyridin-2-yl)methyl]piperazine can be accomplished through several methods:

  • Condensation Reaction: A common method involves the reaction between 3-methyl-2-pyridinemethanol and piperazine in the presence of a catalyst. This reaction typically occurs under reflux conditions using organic solvents such as toluene or ethanol.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize yield and efficiency. Automated systems allow precise control over reaction parameters, ensuring consistent product quality .

1-[(3-methylpyridin-2-yl)methyl]piperazine has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored for use in drug development, particularly for neurological conditions.
  • Chemical Intermediates: It serves as an intermediate in synthesizing other complex organic compounds.

These applications underscore the compound's relevance in both academic research and industrial practices.

Research into the interaction of 1-[(3-methylpyridin-2-yl)methyl]piperazine with biological targets has revealed its potential to modulate enzyme activity and receptor function. Such studies are crucial for understanding its pharmacological properties and guiding future drug development efforts. The compound's ability to influence neurotransmitter systems makes it a candidate for further investigation in therapeutic contexts .

Several compounds share structural similarities with 1-[(3-methylpyridin-2-yl)methyl]piperazine. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-(4-Methylpyridin-2-ylmethyl)piperazinePyridine derivativeDifferent methyl substitution position
1-(3-Chloromethyl)piperazinePiperazine derivativeContains a chlorine substituent
1-(3-Methoxycarbonylmethyl)piperazineEster functional groupIncorporates an ester moiety

Uniqueness of 1-[(3-methylpyridin-2-yl)methyl]piperazine

What sets 1-[(3-methylpyridin-2-yl)methyl]piperazine apart is its specific substitution pattern on the piperazine ring, which influences its chemical reactivity and biological interactions. The presence of a methyl group on the pyridine ring enhances lipophilicity, potentially affecting its pharmacokinetics and receptor binding profiles compared to other similar compounds .

Other CAS

53332-33-5

Dates

Last modified: 07-22-2023

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